molecular formula C13H14N2 B13107987 2-Isopropyl-4-phenylpyrimidine

2-Isopropyl-4-phenylpyrimidine

Cat. No.: B13107987
M. Wt: 198.26 g/mol
InChI Key: DZRXZZQCDRCEPK-UHFFFAOYSA-N
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Description

2-Isopropyl-4-phenylpyrimidine is a heterocyclic aromatic compound that belongs to the pyrimidine family Pyrimidines are characterized by a six-membered ring containing two nitrogen atoms at positions 1 and 3

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Isopropyl-4-phenylpyrimidine can be achieved through several methods. One common approach involves the condensation of an appropriate aldehyde with a substituted amidine under acidic conditions. For example, the reaction of benzaldehyde with isopropylamidine in the presence of an acid catalyst can yield the desired pyrimidine derivative .

Another method involves the cyclization of a suitable precursor, such as a substituted β-diketone, with an amidine. This reaction typically requires a strong base and elevated temperatures to facilitate ring closure and formation of the pyrimidine ring .

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods often utilize optimized reaction conditions, such as the use of microwave irradiation to reduce reaction times and improve yields . Additionally, the use of environmentally benign solvents and catalysts is preferred to minimize waste and reduce the environmental impact of the production process .

Chemical Reactions Analysis

Types of Reactions

2-Isopropyl-4-phenylpyrimidine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous solvents.

    Substitution: Halogens, alkylating agents, organometallic compounds, polar aprotic solvents.

Major Products Formed

Mechanism of Action

The mechanism of action of 2-Isopropyl-4-phenylpyrimidine depends on its specific application. In medicinal chemistry, the compound may exert its effects by interacting with molecular targets such as enzymes, receptors, or nucleic acids. For example, it may inhibit the activity of specific enzymes involved in disease pathways, leading to therapeutic effects .

Comparison with Similar Compounds

Properties

Molecular Formula

C13H14N2

Molecular Weight

198.26 g/mol

IUPAC Name

4-phenyl-2-propan-2-ylpyrimidine

InChI

InChI=1S/C13H14N2/c1-10(2)13-14-9-8-12(15-13)11-6-4-3-5-7-11/h3-10H,1-2H3

InChI Key

DZRXZZQCDRCEPK-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=NC=CC(=N1)C2=CC=CC=C2

Origin of Product

United States

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